Neratinib maleate functions by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a protein found on the surface of many cell types, and its activation can promote cell growth and division. Mutations in the EGFR gene are common in various cancers, including breast cancer. Neratinib maleate acts as an irreversible inhibitor of the HER2 and EGFR tyrosine kinases, thereby blocking the downstream signaling cascade that fuels uncontrolled cell proliferation [].
Studies have shown that neratinib maleate can effectively inhibit the growth of cancer cells with EGFR mutations, making it a promising candidate for targeted cancer therapy [, ].
A significant challenge in cancer treatment is the development of resistance to currently available therapies. Neratinib maleate is being explored for its ability to overcome resistance to other EGFR-targeted drugs like Erlotinib []. Studies suggest that neratinib maleate may be effective in treating patients whose cancer has progressed on prior therapies by targeting different aspects of the EGFR signaling pathway [, ].
Neratinib maleate is also being investigated in combination with other anti-cancer agents to potentially improve treatment efficacy and overcome resistance mechanisms. Studies are evaluating the use of neratinib maleate alongside chemotherapy, hormonal therapy, and other targeted therapies [, ].
Neratinib maleate is a potent irreversible tyrosine kinase inhibitor primarily used for the treatment of Human Epidermal Growth Factor Receptor 2 (HER2) positive breast cancer. Approved in July 2017 under the brand name Nerlynx, it is indicated for extended adjuvant therapy following trastuzumab-based therapy. The compound is chemically classified as a 4-anilino-3-cyano quinoline derivative, with the molecular formula CHClNO·CHO .
Neratinib acts as an irreversible inhibitor of HER2 and EGFR, both receptor tyrosine kinases. These receptors play a crucial role in promoting cancer cell proliferation and survival by triggering downstream signaling cascades []. By covalently binding to the ATP-binding pocket of these receptors, neratinib disrupts their ability to bind ATP (adenosine triphosphate), a critical energy source for cellular processes. This ultimately leads to the inhibition of cell growth and can induce cancer cell death [].
Neratinib maleate functions by covalently binding to the tyrosine kinase domains of HER2 and epidermal growth factor receptor (EGFR), inhibiting their activity. This mechanism involves the formation of a stable bond with a cysteine residue in the active site of these receptors, thus preventing phosphorylation and subsequent signaling pathways that promote tumor growth. The compound's structure allows it to exhibit selectivity towards these targets while having minimal effects on other kinases .
Neratinib demonstrates significant biological activity against HER2-positive tumors. It has an inhibitory concentration (IC50) of approximately 59 nM against HER2 and exhibits weak inhibition against other kinases such as KDR and Src . In preclinical models, neratinib has been shown to reduce HER2 autophosphorylation and inhibit cyclin D1 expression, leading to decreased cell proliferation in various cancer cell lines .
The synthesis of neratinib maleate involves several steps, including the formation of the quinoline core and subsequent modifications to introduce various functional groups. The general synthetic route includes:
Neratinib maleate is primarily used in oncology for treating HER2-positive breast cancer. Its efficacy has been demonstrated in clinical trials, particularly in patients who have previously received trastuzumab-based therapy. Ongoing research is exploring its potential applications in other cancers, including gastric and colorectal cancers that express HER2 .
Neratinib exhibits significant drug interactions primarily through its metabolism by cytochrome P450 3A4 enzymes. Co-administration with CYP3A4 inhibitors can increase neratinib levels, leading to heightened toxicity, while CYP3A4 inducers can reduce its efficacy . Notably, drugs that alter gastric pH, such as proton pump inhibitors, significantly decrease neratinib absorption and should be avoided during treatment . Additionally, neratinib inhibits P-glycoprotein, affecting the pharmacokinetics of other drugs that are substrates for this transporter .
Several compounds share structural or functional similarities with neratinib maleate. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Lapatinib | Dual inhibitor of EGFR and HER2 | Breast cancer | Non-covalent binding; effective against T790M variant |
Afatinib | Irreversible EGFR inhibitor | Lung cancer | Broad-spectrum EGFR inhibition |
Trastuzumab | Monoclonal antibody targeting HER2 | Breast cancer | Immune-mediated mechanism; does not inhibit kinase activity |
Osimertinib | EGFR T790M inhibitor | Lung cancer | Selective for T790M mutation |
Neratinib's unique feature lies in its irreversible binding mechanism, offering potential efficacy against resistant variants of EGFR that are not adequately addressed by other inhibitors like lapatinib or afatinib .
Neratinib maleate is officially designated under the International Union of Pure and Applied Chemistry nomenclature as (Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide [1] [2]. The compound represents a maleate salt form of neratinib, where the active pharmaceutical ingredient is combined with maleic acid to enhance its physicochemical properties [3].
The molecular formula for neratinib maleate is C34H33ClN6O7, with a precise molecular weight of 673.12 Daltons [1] [2] [3]. This formula encompasses both the neratinib base component (C30H29ClN6O3) and the maleic acid counterion (C4H4O4) [4] [5]. The Chemical Abstracts Service registry number for this compound is 915942-22-2, providing a unique identifier for chemical databases and regulatory documentation [1] [6].
The compound's structural representation can be expressed through its Simplified Molecular-Input Line-Entry System notation: OC(=O)\C=C/C(O)=O.CCOC1=C(NC(=O)\C=C\CN(C)C)C=C2C(NC3=CC=C(OCC4=CC=CC=N4)C(Cl)=C3)=C(C=NC2=C1)C#N [26]. The International Chemical Identifier Key VXZCUHNJXSIJIM-MEBGWEOYSA-N serves as a standardized digital signature for the compound structure [1] [2].
Property | Value |
---|---|
IUPAC Name | (Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
Chemical Formula | C₃₄H₃₃ClN₆O₇ |
Molecular Weight (g/mol) | 673.12 |
CAS Number | 915942-22-2 |
InChI Key | VXZCUHNJXSIJIM-MEBGWEOYSA-N |
The molecular architecture of neratinib maleate exhibits a complex three-dimensional configuration characterized by multiple aromatic ring systems and strategic functional group positioning [26] [27]. The core structure features a quinoline backbone that serves as the primary scaffold, with systematic substitutions that confer specific biological and chemical properties [28].
The compound demonstrates achiral stereochemistry with no defined stereocenters, eliminating the need for enantiomeric considerations in its chemical characterization [28] [31]. However, the molecule contains two E/Z centers, indicating the presence of geometric isomerism around specific double bonds [28] [31]. The E-configuration of the butenamide side chain is particularly significant for the compound's stability and reactivity profile [26] [27].
The quinoline core adopts a planar geometry that facilitates optimal π-π stacking interactions and enhances molecular stability [27]. The chloro-substituted phenyl ring maintains an approximately coplanar orientation with the quinoline system, while the pyridin-2-ylmethoxy substituent introduces a slight deviation from planarity due to steric considerations [26] [27]. The ethoxy group at the 7-position of the quinoline ring provides additional conformational flexibility while maintaining the overall structural integrity [1] [2].
The dimethylamino butenamide side chain extends from the quinoline core in an E-configuration, creating a spatially extended molecular framework [26] [28]. This geometric arrangement is crucial for the compound's chemical reactivity and interaction with various chemical environments [27]. The maleic acid component exists in its Z-configuration, forming stable hydrogen bonding networks that contribute to the overall crystal stability [1] [12].
Neratinib maleate incorporates several critical functional groups that collectively determine its chemical behavior and physicochemical properties [26] [27]. The quinoline nitrogen atom serves as a primary basic center with significant implications for the compound's protonation behavior and solubility characteristics [3] [13].
The nitrile group (cyano) at the 3-position of the quinoline ring contributes to the electron-withdrawing nature of the aromatic system, influencing both chemical reactivity and molecular stability [26] [28]. This functional group enhances the compound's resistance to certain degradation pathways while providing specific interaction sites for intermolecular associations [1] [2].
The ether linkage connecting the pyridine ring to the chlorinated phenyl system represents a critical structural element that affects molecular flexibility and stability [26] [27]. The presence of the chlorine atom on the phenyl ring introduces additional electron-withdrawing character and provides a site for potential chemical modifications or interactions [1] [28].
The amide functionality linking the quinoline core to the dimethylamino butenamide side chain serves dual purposes: it provides hydrogen bonding capability for crystal packing and contributes to the compound's overall polarity profile [26] [3]. The tertiary amine group in the side chain acts as a basic center, significantly influencing the compound's pH-dependent behavior [13] [17].
The carboxylic acid groups in the maleic acid component function as proton donors, forming the salt bridge with the basic nitrogen centers in neratinib [1] [2]. These carboxylate groups are essential for the enhanced solubility and crystalline stability observed in the maleate salt form compared to the free base [3] [12].
Neratinib maleate exhibits complex polymorphic behavior with multiple crystalline forms documented in the literature [9] [12]. Three distinct crystalline forms have been characterized: Form A, Form B, and Form C, each displaying unique physicochemical properties and stability profiles [9] [12] [34].
Form A represents an anhydrous crystalline structure characterized by specific X-ray powder diffraction peaks at 2θ values of 6.9°, 13.9°, and 22.5° [12] [34]. This form demonstrates moderate stability but exhibits susceptibility to moisture-induced phase transitions under ambient conditions [9] [12]. The crystal lattice of Form A shows systematic arrangement with defined unit cell parameters that contribute to its distinctive dissolution characteristics [12].
Form B constitutes a hydrated crystalline modification that forms under elevated humidity conditions [9] [12]. This polymorph displays characteristic diffraction peaks at 2θ values of 5.41°, 13.47°, and 19.64°, distinguishing it from other crystalline forms [9] [12]. Form B demonstrates superior physical stability under various storage conditions, maintaining crystalline integrity at temperatures ranging from 5°C to 40°C with relative humidity up to 75% [12].
Form C represents an additional anhydrous modification with enhanced stability characteristics compared to Form A [12] [34]. This form exhibits low hygroscopicity with only 1.01% weight increase under 80% relative humidity conditions, making it particularly suitable for long-term storage applications [12]. The crystalline structure of Form C provides improved processability and consistent pharmaceutical performance [12] [34].
The polymorphic transitions between these forms follow predictable patterns based on environmental conditions [9] [12]. Form A readily converts to Form B under high humidity conditions (>90% relative humidity), while Form C maintains structural integrity across a broader range of environmental conditions [12]. These polymorphic relationships have significant implications for manufacturing processes and storage requirements [9] [34].
The thermal behavior of neratinib maleate varies significantly among its crystalline forms, with each polymorph displaying characteristic thermal transition patterns [12] [32]. Differential scanning calorimetry analysis reveals complex thermal profiles that provide insights into the compound's structural stability and phase transition behavior [12].
Form B exhibits a distinctive three-stage thermal decomposition pattern with endothermic peaks at approximately 64°C, 93°C, and 149°C [12]. The initial endothermic event at 64°C corresponds to dehydration processes associated with the removal of bound water molecules from the crystal lattice [12]. The second thermal transition at 93°C represents structural rearrangement within the crystal matrix, while the final endothermic peak at 149°C indicates the onset of chemical decomposition [12].
Thermogravimetric analysis of Form B demonstrates a 4.0% weight loss when heated to 130°C, confirming the presence of bound water molecules and providing quantitative assessment of thermal stability [12]. This weight loss pattern correlates with the dehydration processes observed in differential scanning calorimetry studies [12].
Thermal stability studies indicate that neratinib maleate maintains chemical integrity under moderate heating conditions but undergoes degradation at elevated temperatures [10] [25]. The compound demonstrates stability during standard pharmaceutical processing temperatures but requires careful thermal management during manufacturing operations [12] [24].
Neratinib maleate presents as a crystalline powder with distinctive visual characteristics that vary depending on the specific crystalline form and storage conditions [3] [14]. The compound typically exhibits an off-white to pale yellow coloration, with color intensity influenced by factors such as crystal size, purity, and environmental exposure [3] [13] [14].
The powder form displays fine crystalline particles with irregular morphology characteristic of pharmaceutical-grade materials [3] [14]. Under microscopic examination, the crystals show well-defined edges and surfaces that reflect the underlying crystal lattice structure [12]. The particle size distribution affects flow properties and processing characteristics during pharmaceutical manufacturing operations [11] [16].
The compound demonstrates minimal odor characteristics under normal storage conditions, with no distinctive aromatic properties reported in standard pharmaceutical documentation [14] [17]. This organoleptic neutrality contributes to its suitability for oral pharmaceutical formulations where taste and odor considerations are important [13] [17].
Color stability represents an important quality parameter for neratinib maleate, as color changes can indicate chemical degradation or polymorphic transitions [3] [22]. The compound maintains consistent coloration under proper storage conditions but may exhibit slight yellowing upon exposure to elevated temperatures or oxidative conditions [3] [25].
Surface properties of the crystalline material influence both manufacturing processes and stability characteristics [11] [16]. The compound exhibits moderate hygroscopicity, with water uptake varying among different crystalline forms [12]. Form C demonstrates the lowest hygroscopicity with minimal moisture absorption even under high humidity conditions [12].
Neratinib maleate exhibits pronounced pH-dependent solubility behavior that significantly impacts its chemical applications and pharmaceutical performance [13] [16] [17]. The compound's solubility profile demonstrates dramatic variations across the physiological pH range, with optimal dissolution occurring under acidic conditions [13] [20].
At pH 1.2, neratinib maleate achieves sparingly soluble status with a saturation concentration of 32.90 milligrams per milliliter [13] [20]. This enhanced solubility under strongly acidic conditions results from protonation of the basic nitrogen centers within the molecular structure, leading to increased hydrophilic character and improved water interaction [3] [13]. The presence of two dissociation constants (pKa values of 7.65 and 4.66) indicates multiple protonation sites that contribute to the pH-dependent behavior [3] [13] [17].
As the pH increases toward physiological levels, the solubility decreases substantially [13] [16] [20]. At pH 3.5, the saturation solubility reduces to approximately 22 milligrams per milliliter, representing a significant decrease from the acidic pH values [3]. This reduction reflects the progressive deprotonation of basic functional groups as the solution becomes less acidic [13] [17].
The most dramatic solubility reduction occurs at pH 5.0 and above, where neratinib maleate becomes essentially insoluble with saturation concentrations of 0.08 milligrams per milliliter or less [13] [16] [20]. At pH 6.0, the compound demonstrates insolubility with concentrations below 0.09 milligrams per milliliter [3]. This poor solubility at near-neutral pH values presents significant challenges for pharmaceutical applications and requires specialized formulation approaches [16] [19].
pH Condition | Solubility (mg/mL) | Classification |
---|---|---|
pH 1.2 | 32.90 | Sparingly soluble |
pH 3.5 | 22 ± 0.5 | Moderately soluble |
pH 5.0 and above | ≤0.08 | Insoluble |
pH 6.0 | 0.09 | Insoluble |
The solubility characteristics of neratinib maleate in organic solvents and mixed media reveal important insights into its chemical behavior and potential applications [14] [15] [17]. The compound demonstrates variable solubility depending on solvent polarity, hydrogen bonding capacity, and molecular interactions [14] [15].
In dimethyl sulfoxide, neratinib maleate achieves good solubility when heated, making this solvent suitable for analytical and research applications requiring complete dissolution [14] [15]. The enhanced solubility in dimethyl sulfoxide results from strong dipolar interactions and hydrogen bonding between the solvent and the compound's polar functional groups [15]. However, heating is typically required to achieve optimal dissolution rates [14] [15].
Ethanol presents limited solubility for neratinib maleate, with the compound classified as very poorly soluble to slightly soluble in this medium [14] [15] [17]. The moderate polarity of ethanol provides insufficient solvation energy to overcome the compound's crystal lattice energy, resulting in poor dissolution characteristics [15] [17]. Similar solubility limitations are observed in methanol, where the compound shows sparingly soluble behavior that improves with heating [15] [17].
Aqueous solubility represents the most challenging aspect of neratinib maleate's dissolution profile [13] [16] [20]. In pure water, the compound demonstrates very poor solubility, essentially approaching insoluble status under ambient conditions [14] [17]. This poor aqueous solubility stems from the compound's lipophilic character, evidenced by its high partition coefficient (Log P) values of 4.72 and 4.47 [2] [17].
Mixed solvent systems offer potential solutions for improving dissolution characteristics [15] [18]. The combination of organic solvents with aqueous buffers can enhance solubility while maintaining compatibility with analytical and pharmaceutical applications [15]. For example, dimethyl formamide-phosphate buffer systems provide improved dissolution compared to purely aqueous media [15].
The complex solubility profile of neratinib maleate has profound implications for its chemical applications, analytical methodologies, and pharmaceutical development [16] [18] [19]. The pH-dependent solubility behavior necessitates careful consideration of solution conditions in analytical procedures and chemical synthesis applications [16] [25].
Analytical method development must account for the compound's limited solubility at physiological pH values [10] [25]. Spectrophotometric and chromatographic methods typically require acidic mobile phases or organic solvent systems to achieve adequate dissolution for accurate quantitative analysis [10] [25]. The poor aqueous solubility also impacts sample preparation procedures and requires specialized techniques for biological sample analysis [16] [21].
The solubility limitations significantly influence pharmaceutical formulation strategies [11] [16] [18]. The dramatic reduction in solubility above pH 5.0 presents challenges for oral drug delivery systems, as the compound must dissolve in the acidic gastric environment before transitioning to the higher pH conditions of the small intestine [16] [19]. This behavior necessitates specialized formulation approaches such as solid dispersions, nanoparticle systems, or solubilizing agents [11] [16].
Chemical stability considerations intersect with solubility characteristics to influence storage and handling procedures [22] [25]. The compound's stability varies with pH and solvent conditions, requiring careful optimization of dissolution media to maintain chemical integrity during analytical and pharmaceutical applications [10] [25]. The poor aqueous solubility also affects bioavailability and necessitates higher doses to achieve therapeutic effects, which can impact overall pharmaceutical performance [11] [16] [21].
Manufacturing processes must accommodate the solubility limitations through appropriate solvent selection and processing conditions [11] [18]. The requirement for organic solvents or acidic conditions adds complexity to production procedures and influences equipment selection and safety considerations [16] [18].
Neratinib maleate demonstrates variable thermal stability characteristics that depend on crystalline form, environmental conditions, and heating parameters [12] [21] [22]. Comprehensive thermal stability assessment reveals distinct behavior patterns that inform storage, processing, and analytical requirements [12] [24] [25].
Differential scanning calorimetry studies provide detailed insights into the thermal transitions and stability limits of different crystalline forms [12]. Form B exhibits the most extensively characterized thermal profile, with multiple endothermic events corresponding to structural changes and chemical decomposition [12]. The initial thermal event at 64°C represents a reversible phase transition associated with dehydration processes, while subsequent transitions at higher temperatures indicate irreversible chemical changes [12].
Thermogravimetric analysis reveals progressive weight loss patterns that correlate with thermal decomposition processes [12]. The 4.0% weight loss observed for Form B at 130°C provides quantitative assessment of thermal stability limits and indicates the temperature range suitable for processing operations [12]. Above these temperatures, significant chemical degradation occurs, leading to formation of unknown decomposition products [12] [25].
Stability studies under controlled heating conditions demonstrate that neratinib maleate maintains chemical integrity up to approximately 100°C under dry conditions [25]. However, the presence of moisture accelerates thermal decomposition processes and reduces the effective thermal stability range [12] [22]. The compound shows particular sensitivity to combined thermal and oxidative stress conditions [25].
Long-term thermal stability assessment indicates that the compound remains stable at ambient temperatures but shows accelerated degradation at elevated storage temperatures [22] [24]. Arrhenius plot analysis suggests predictable degradation kinetics that can be used to establish appropriate storage conditions and shelf-life parameters [25].
The chemical stability of neratinib maleate varies significantly depending on environmental conditions, pH, and the presence of potential degradation catalysts [10] [22] [25]. Forced degradation studies provide comprehensive understanding of stability limitations and degradation pathways under various stress conditions [10] [25].
Under strongly acidic conditions (2 molar hydrochloric acid at 60°C for 6 hours), neratinib maleate demonstrates remarkable stability with no detectable degradation products [10] [25]. This excellent acid stability extends the compound's utility in acidic analytical procedures and provides confidence in its behavior under gastric pH conditions [25]. Even prolonged exposure to boiling hydrochloric acid solutions fails to produce significant chemical changes [25].
Basic conditions present a contrasting stability profile, with substantial degradation observed under alkaline stress [10] [25]. Treatment with 0.2 molar sodium hydroxide at elevated temperatures produces measurable degradation with a half-life of approximately 19.05 hours at room temperature [25]. The degradation follows pseudo-first-order kinetics, suggesting a consistent mechanism of base-catalyzed hydrolysis or other alkaline degradation pathways [25].
Oxidative stress conditions using hydrogen peroxide solutions reveal additional stability limitations [25]. Under 0.5% hydrogen peroxide exposure at various temperatures, neratinib maleate undergoes degradation with a calculated half-life of 11.55 hours at room temperature [25]. The oxidative degradation process also follows pseudo-first-order kinetics, indicating predictable degradation rates under specified conditions [25].
Hydrolytic stability under neutral aqueous conditions shows intermediate behavior, with the compound maintaining reasonable stability in pure water but showing sensitivity to catalytic conditions [10] [22]. The presence of metal ions or other catalytic species can accelerate hydrolytic degradation processes [22].
Stress Condition | Stability Assessment | Half-life at Room Temperature |
---|---|---|
Acidic (2M HCl, 60°C, 6h) | Stable (no degradation) | Not applicable |
Basic (0.2M NaOH, 60°C, 1h) | Degradation observed | 19.05 hours |
Oxidative (0.5% H₂O₂) | Degradation observed | 11.55 hours |
Thermal (100°C, wet heat) | Stable | Not applicable |
Photostability assessment of neratinib maleate reveals generally robust behavior under standard light exposure conditions, with minimal degradation observed under controlled photolytic stress [25]. Direct daylight exposure for 24 hours at room temperature produces no significant chemical changes, indicating good stability under normal storage and handling conditions [25].
Ultraviolet radiation studies using both 254 nanometer and 366 nanometer wavelengths for 2-hour exposure periods demonstrate similar stability characteristics [25]. The absence of detectable photodegradation products under these conditions suggests that the compound's aromatic systems and functional groups are relatively resistant to photochemical processes [25]. This photostability contributes to the compound's suitability for pharmaceutical applications where light exposure may occur during processing or storage [25].
Oxidative stability represents a more complex stability parameter, with behavior dependent on oxidant type, concentration, and environmental conditions [25]. While the compound shows resistance to mild oxidative conditions, exposure to strong oxidizing agents such as hydrogen peroxide produces measurable degradation [25]. The oxidative degradation process involves the formation of degradation products that result in decreased fluorescence intensity, suggesting oxidation of the aromatic ring systems or functional groups [25].
Temperature-dependent oxidative stability studies reveal accelerated degradation rates at elevated temperatures [25]. Arrhenius plot analysis of oxidative degradation data provides predictive models for stability under various temperature conditions [25]. These models indicate that oxidative stability decreases exponentially with increasing temperature, emphasizing the importance of controlled storage conditions [25].
The interaction between oxidative and thermal stress demonstrates synergistic degradation effects [25]. Combined thermal-oxidative conditions produce degradation rates higher than either stress condition alone, indicating the importance of controlling both temperature and oxidative environment for optimal stability [22] [25]. These findings inform storage recommendations and packaging requirements for maintaining chemical integrity over extended periods [22] [24].